molecular formula C13H14BrF2NO4S B1446156 8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1704065-68-8

8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1446156
M. Wt: 398.22 g/mol
InChI Key: WGBYCPNFMZYEDP-UHFFFAOYSA-N
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Description

The compound “8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical substance with the molecular formula C13H14BrF2NO4S . It has a molecular weight of 398.22 .


Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic system, which is a type of cyclic system characterized by two rings sharing a single atom . In this case, the shared atom is a nitrogen atom, and the rings are a seven-membered dioxa ring and a four-membered azaspiro ring .

Scientific Research Applications

Nonlinear Optical Material Applications

  • Single Crystal Growth and Characterization : The compound 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), which shares a structural similarity with the compound , has been studied for its potential in nonlinear optical devices. It has demonstrated effectiveness as a material for frequency doublers of laser diodes in the blue region after undergoing processes like recrystallization and single crystal growth using the Bridgman technique (Kagawa et al., 1994).

  • Optical Properties and Device Application : Another study on APDA, a structurally related compound, demonstrated its capability to produce second-harmonic beams in a 380–450 nm wavelength region, under collinear type I phase-matching conditions. This finding emphasizes its potential in nonlinear optical properties and applicability in devices (Sagawa et al., 1993).

  • Blue Light Emission in Laser Diode : A study involving a laser diode pumped ring resonator with APDA showcased blue second-harmonic emission, highlighting its application in laser technology and nonlinear optics (Sagawa et al., 1995).

Synthesis and Structural Studies

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane : A synthesis method has been developed for 8-oxa-2-azaspiro[4.5]decane, a compound similar to the one , showing promise for the production of biologically active compounds (Ogurtsov & Rakitin, 2020).

  • Structural Elucidation of Related Compounds : Research on similar compounds, such as benzothiazinone BTZ043, which includes a 1,4-dioxa-8-azaspiro[4.5]decane structure, has been conducted to understand their molecular structure and conformational properties (Richter et al., 2022).

Biomedical Applications

  • Antibacterial Evaluation : Compounds like 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and tested for antibacterial activity, indicating the potential medical applications of structurally related compounds (Natarajan et al., 2021).

  • Synthesis of Radioactive Ligands for Imaging : Research on 1-oxa-8-azaspiro[4.5]decane derivatives, similar in structure to the compound , has led to the development of radioligands for sigma-1 receptors, suggesting potential use in brain imaging and tumor detection (Tian et al., 2020).

Environmental Applications

  • Removal of Carcinogenic Azo Dyes : A Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, which is structurally related to the compound , has been used to remove carcinogenic azo dyes from water, demonstrating its potential in environmental cleanup (Akceylan et al., 2009).

properties

IUPAC Name

8-(2-bromo-4,5-difluorophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF2NO4S/c14-9-7-10(15)11(16)8-12(9)22(18,19)17-3-1-13(2-4-17)20-5-6-21-13/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBYCPNFMZYEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=C(C=C(C(=C3)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

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